molecular formula C20H24N2O5S2 B10763943 N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B10763943
M. Wt: 436.5 g/mol
InChI Key: HRQXJJWQYKYFHP-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methoxy group, a morpholine ring, and a sulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the benzothiophene ring.

    Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzothiophene core is replaced by the morpholine moiety.

    Sulfonylation: The sulfonyl group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and organometallic compounds.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4-phenylbenzamide: This compound has a similar structure but with a phenyl group instead of the benzothiophene core.

    Methyl (2E)-3-[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]prop-2-enoate: This compound features a similar sulfonylphenyl group but with different substituents and functional groups.

Properties

Molecular Formula

C20H24N2O5S2

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H24N2O5S2/c1-26-17-7-6-15(29(24,25)22-8-10-27-11-9-22)13-16(17)21-20(23)19-12-14-4-2-3-5-18(14)28-19/h6-7,12-13H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

HRQXJJWQYKYFHP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)C3=CC4=C(S3)CCCC4

Origin of Product

United States

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